molecular formula C22H23N5O B2451240 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034238-87-2

1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Cat. No.: B2451240
CAS No.: 2034238-87-2
M. Wt: 373.46
InChI Key: IAFICSRAAXVQHS-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034238-87-2) is a synthetic pyrazolyl-urea compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C22H23N5O and a molecular weight of 373.46 g/mol, this urea-functionalized heterocycle is part of a class of molecules known for their versatile biological activities . The compound features a benzhydryl (diphenylmethyl) group linked through a urea bridge to a methyl-substituted imidazo[1,2-b]pyrazole system, creating a complex pharmacophore capable of diverse molecular interactions. Pyrazolyl-urea derivatives represent a privileged scaffold in pharmaceutical research due to their ability to interact with multiple biological targets . These compounds typically exhibit favorable hydrogen bonding capabilities through the urea moiety, which serves as both an excellent hydrogen bond donor and acceptor, facilitating interactions with various enzyme active sites and protein targets . Researchers are particularly interested in this chemical series for developing protein kinase inhibitors, as pyrazolyl-ureas have demonstrated activity against several kinase targets including Src, p38-MAPK, and TrkA . The compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-benzhydryl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-17-16-20-26(14-15-27(20)25-17)13-12-23-22(28)24-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14-16,21H,12-13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFICSRAAXVQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydrazinopyrazole and an aldehyde or ketone. The reaction is often carried out under acidic or basic conditions to facilitate the cyclization.

  • Attachment of the Benzhydryl Group: : The benzhydryl group can be introduced via a nucleophilic substitution reaction. This step might involve the use of benzhydryl chloride and a base to promote the substitution.

  • Urea Formation: : The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the sensitive imidazo[1,2-b]pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or imidazo[1,2-b]pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, or acids depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyrazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-3-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Lacks the methyl group on the imidazo[1,2-b]pyrazole ring.

    1-benzhydryl-3-(2-(6-chloro-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Contains a chlorine substituent instead of a methyl group.

Uniqueness

1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is unique due to the specific substitution pattern on the imidazo[1,2-b]pyrazole ring, which can significantly influence its chemical and biological properties. The presence of the methyl group may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a complex organic molecule that integrates a benzhydryl group, an imidazo[1,2-b]pyrazole moiety, and a urea functional group. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₈H₃₁N₅O
  • Molecular Weight : Approximately 348.4 g/mol

The presence of the imidazo[1,2-b]pyrazole ring is significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Potential

Preliminary studies indicate that compounds with the imidazo[1,2-b]pyrazole structure exhibit notable biological activities. Specifically, this compound has been investigated for:

  • Anticancer Activity : The structural components may interact with cellular pathways involved in cancer progression.
  • Anti-inflammatory Effects : Potential modulation of inflammatory mediators could be a therapeutic avenue.

Understanding how this compound interacts with biological targets is crucial. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes linked to inflammation and cancer.
  • Receptor Modulation : The compound may act on specific receptors implicated in pain and inflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ureaContains a dimethyl-substituted pyrazolePotential hypoglycemic activity
6-methyl-1H-imidazo[1,2-b]pyrazoleBase structure without additional substituentsUsed in various biological assays
4-aminoquinoline derivativesSimilar heterocyclic structureKnown for antimalarial properties

The combination of functional groups in this compound may confer dual activity as both an anti-inflammatory and anticancer agent.

Study on Anticancer Activity

In a recent study exploring the anticancer properties of imidazo[1,2-b]pyrazole derivatives, researchers found that modifications to the structure significantly impacted cytotoxicity against various cancer cell lines. The study highlighted that compounds with benzhydryl substitutions exhibited enhanced activity compared to their unmodified counterparts .

Anti-inflammatory Studies

Another investigation focused on the anti-inflammatory effects of similar urea derivatives indicated that these compounds could effectively reduce pro-inflammatory cytokines in vitro. The results suggested that this compound might function through inhibition of NF-kB signaling pathways .

Q & A

Q. What are the common synthetic routes for 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea?

The compound can be synthesized via multicomponent reactions involving urea derivatives and imidazo[1,2-b]pyrazole intermediates. For example, coupling 1-benzhydrylurea with a pre-synthesized 6-methylimidazo[1,2-b]pyrazole ethylamine derivative under reflux in anhydrous dichloromethane (DCM) with a coupling agent like EDC/HOBt. Isolation typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the purity and structural integrity of this compound verified?

Characterization involves:

  • NMR spectroscopy : Confirm the presence of benzhydryl protons (δ 5.2–5.4 ppm for the CH group) and imidazo-pyrazole protons (δ 7.1–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C23H22N6O: 399.1932) .
  • X-ray crystallography : Resolve coplanarity of the imidazo-pyrazole core and dihedral angles of the benzhydryl group .

Q. What solvents are suitable for solubility testing?

Preliminary solubility studies indicate moderate solubility in DCM, ethanol, and DMF, but limited solubility in water. Use dynamic light scattering (DLS) to assess colloidal stability in aqueous buffers .

Advanced Research Questions

Q. How can reaction yields be optimized for the imidazo-pyrazole precursor?

  • Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (e.g., Pd(OAc)₂ for cross-coupling), and reaction time (12–48 hrs) to identify optimal conditions .
  • Alternative pathways : Explore (1H-benzo[d]imidazol-2-yl)acetonitrile as a precursor for imidazo-pyrazole formation under microwave-assisted conditions (150°C, 30 min) .

Q. How to resolve contradictions in biological activity data across assays?

  • Dose-response curves : Test concentrations from 0.1–100 µM in antimicrobial assays (e.g., E. coli MIC) to differentiate true activity from cytotoxicity .
  • Metabolite profiling : Use LC-MS to identify degradation products in cell culture media that may interfere with activity .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Use Schrödinger Suite to model interactions with biological targets (e.g., HIV-1 capsid proteins, referencing lenacapavir’s mechanism ).
  • DFT calculations : Analyze electron density maps of the urea linker to predict hydrogen-bonding capacity with enzymes like FAD-dependent oxidoreductases .

Q. How to address low reproducibility in crystallographic data?

  • Crystallization screening : Test solvent mixtures (e.g., ethanol/DCM 1:2 v/v) and slow evaporation at 4°C to improve crystal quality .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions that may affect diffraction patterns .

Q. What strategies mitigate off-target effects in cellular assays?

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify unintended inhibition .
  • Proteome-wide affinity capture : Use biotinylated analogs and streptavidin pull-down assays to map binding partners in HEK293 lysates .

Methodological Notes

  • Synthetic Challenges : The urea moiety is prone to hydrolysis under acidic conditions; use anhydrous solvents and inert atmospheres .
  • Biological Assays : Include positive controls like belotecan hydrochloride (DNA topoisomerase I inhibitor) for cytotoxicity benchmarks .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to confirm quaternary carbons .

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